

Introduction: Significance of 3-Hydroxy-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

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3-Hydroxy-5-nitrobenzaldehyde, with the chemical formula $C_7H_5NO_4$ and a molecular weight of approximately 167.12 g/mol, is an aromatic compound featuring a benzene ring substituted with an aldehyde (-CHO), a hydroxyl (-OH) group at position 3, and a nitro (-NO₂) group at position 5.[1][2] This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis. The aldehyde group serves as a reactive handle for forming Schiff bases and hydrazones, while the nitro group can be reduced to an amine, opening pathways to a diverse array of functionalized molecules and heterocyclic compounds.[1][3] Its structural motifs are found in various compounds explored for their potential biological activities.[3][4]

Retrosynthetic Analysis and Primary Synthetic Pathway

The most direct and logical synthetic route to **3-hydroxy-5-nitrobenzaldehyde** is through the electrophilic aromatic substitution (nitration) of 3-hydroxybenzaldehyde. This approach is favored due to the commercial availability of the starting material and the well-established chemistry of nitration reactions.

The hydroxyl group is an activating, *ortho*-, *para*-director, while the aldehyde group is a deactivating, *meta*-director.[1] Therefore, the incoming nitro group is directed to the positions *ortho* and *para* to the hydroxyl group (positions 2, 4, and 6) and *meta* to the aldehyde group (position 5). The synergistic directing effect of the hydroxyl group (to position 6, which is *para*) and the aldehyde group (to position 5, which is *meta*) does not align. However, the strong

activating and directing effect of the hydroxyl group generally dominates, leading to a mixture of isomers. The steric hindrance from the adjacent aldehyde group at position 1 might influence the regioselectivity of the nitration.

A plausible retrosynthetic analysis is depicted below:



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Caption: Retrosynthetic pathway for **3-hydroxy-5-nitrobenzaldehyde**.

Detailed Experimental Protocol: Nitration of 3-Hydroxybenzaldehyde

While a specific, optimized protocol for the synthesis of **3-hydroxy-5-nitrobenzaldehyde** is not extensively detailed in the public literature, a reliable procedure can be adapted from established methods for the nitration of similar phenolic aldehydes, such as salicylaldehyde and other substituted benzaldehydes.^{[3][4][5]} The following protocol is a composite methodology designed for high fidelity and reproducibility.

Materials:

- 3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)^[6]
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Fuming Nitric Acid (HNO_3 , >90%) or Concentrated Nitric Acid (70%)
- Dichloromethane (CH_2Cl_2) or other suitable inert solvent
- Ice
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

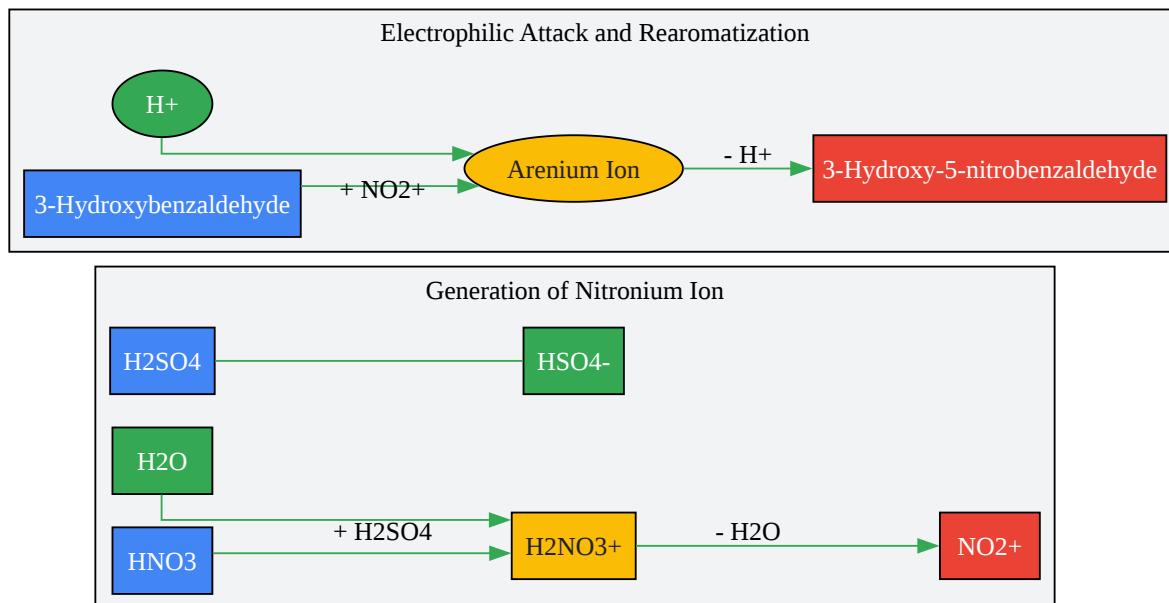
- Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add fuming nitric acid dropwise with continuous stirring. This nitrating mixture should be prepared immediately before use.
- Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-hydroxybenzaldehyde in a suitable inert solvent like dichloromethane. Cool the solution to 0-5 °C using an ice bath.
- Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled solution of 3-hydroxybenzaldehyde over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of by-products.
- Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. A precipitate, which is a mixture of nitro-isomers, should form.
 - Extract the product mixture with dichloromethane.
 - Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate solution to neutralize any remaining acid.^[5]
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product will likely be a mixture of 2-, 4-, and 6-nitro isomers, along with the desired 5-nitro isomer. Purification is essential and can be achieved by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.^[5] The different isomers will have varying polarities, allowing for their separation.

Mechanistic Insights

The nitration of 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO_2^+).
- Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3-hydroxybenzaldehyde. The hydroxyl group, being a strong activating group, directs the attack to the ortho and para positions. The aldehyde group, a deactivating group, directs to the meta position. The regioselectivity is a complex interplay of these electronic effects and steric hindrance.
- Rearomatization: The resulting resonance-stabilized carbocation (arenium ion) loses a proton to a base (such as HSO_4^- or H_2O) to restore the aromaticity of the ring, yielding the nitrated product.

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Caption: Mechanism of nitration of 3-hydroxybenzaldehyde.

Alternative Synthetic Strategies

An alternative, though more circuitous, route to 3-hydroxybenzaldehyde involves starting from 3-nitrobenzaldehyde. This multi-step synthesis includes the reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis to introduce the hydroxyl group. [7] While feasible, this pathway is less efficient than the direct nitration of 3-hydroxybenzaldehyde.

Data Presentation

Table 1: Physicochemical Properties of **3-Hydroxy-5-nitrobenzaldehyde**

Property	Value	Source
CAS Number	193693-95-7	[1]
Molecular Formula	C ₇ H ₅ NO ₄	
Molecular Weight	167.12 g/mol	
Appearance	Pale yellow to brown crystalline powder	[1]
SMILES	C1=C(C=C(C=C1--INVALID- LINK--[O-])O)C=O	
InChIKey	QAGPTXBGYDEOFQ- UHFFFAOYSA-N	

Table 2: Spectroscopic Data for Characterization

While specific spectral data for **3-hydroxy-5-nitrobenzaldehyde** is not abundant in the provided search results, characterization would typically involve the following techniques. The expected spectral features are based on the known effects of the functional groups.

Technique	Expected Features
¹ H NMR	Aromatic protons in the range of 7-8 ppm, an aldehyde proton around 10 ppm, and a phenolic proton (which may be broad and exchangeable with D ₂ O).
¹³ C NMR	Resonances for the aldehyde carbon (~190 ppm), aromatic carbons (110-160 ppm), and carbons attached to the nitro and hydroxyl groups. [1]
IR Spectroscopy	Characteristic peaks for the O-H stretch (broad, ~3300 cm ⁻¹), C-H stretch of the aldehyde (~2850 and ~2750 cm ⁻¹), C=O stretch of the aldehyde (~1700 cm ⁻¹), and asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm ⁻¹).
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of **3-hydroxy-5-nitrobenzaldehyde** is most practically achieved through the direct nitration of 3-hydroxybenzaldehyde. Careful control of reaction conditions, particularly temperature, is paramount to maximizing the yield of the desired isomer and simplifying purification. The development of more regioselective nitration methods would be a valuable contribution to the synthesis of this and other substituted nitroaromatic compounds. As a versatile synthetic intermediate, **3-hydroxy-5-nitrobenzaldehyde** will continue to be a molecule of interest for researchers in drug discovery and materials science.

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